(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

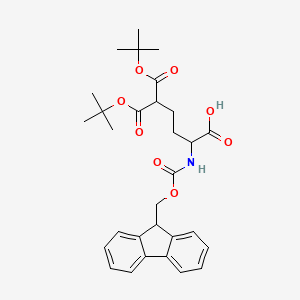

(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester is a non-natural amino acid derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The Fmoc and Boc groups can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of protein structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including peptide-based drugs.

Industry: The compound is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group and tert-butyl ester also serve as protecting groups for the carboxyl groups, ensuring selective reactions at specific sites.

Comparison with Similar Compounds

Similar Compounds

- Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester

- Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester

Uniqueness

(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester is unique due to its specific combination of protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules .

Biological Activity

(S)-6-(tert-Butoxy)-5-(tert-butoxycarbonyl)-2-(Fmoc-amino)-6-oxohexanoic acid, commonly referred to as (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester, is a non-natural amino acid derivative. This compound is significant in the fields of medicinal chemistry and biotechnology due to its role as an intermediate in peptide synthesis and drug development. Its unique structure, featuring multiple protecting groups, enhances its utility in synthesizing complex peptides and biologically active molecules.

Chemical Structure and Properties

The compound's molecular formula is C30H37N1O8 with a molecular weight of 539.63 g/mol. The structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is vital for safeguarding the amino group during peptide synthesis, and tert-butoxycarbonyl (Boc) groups that protect carboxylic acids.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₇N₁O₈ |

| Molecular Weight | 539.63 g/mol |

| CAS Number | 912354-06-4 |

| Appearance | White to off-white powder |

The biological activity of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid is primarily attributed to its role in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions. This specificity is crucial in developing peptides that can act as therapeutic agents.

Applications in Research

- Peptide Synthesis : This compound serves as a key building block in synthesizing peptides, allowing researchers to assemble complex amino acid sequences while preventing unwanted reactions.

- Drug Development : Its application in drug design enables the creation of more effective therapeutic agents by modifying peptide structures, enhancing their stability and bioavailability.

- Biotechnology : In biotechnology, it is utilized in developing biologics, including vaccines and monoclonal antibodies, where precise peptide sequences are essential for efficacy.

- Neuroscience Research : The compound is valuable for studying neuropeptides, contributing to understanding brain functions and potential treatments for neurological disorders.

Case Studies

Recent studies have highlighted the efficacy of (S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid in various applications:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to those synthesized with traditional methods. These findings suggest improved therapeutic potential for diseases requiring peptide-based treatments.

- Neuropeptide Studies : Research involving neuropeptides synthesized with this compound has provided insights into their roles in pain modulation and stress responses, indicating potential applications in treating chronic pain and anxiety disorders.

Summary of Findings

The biological activity of this compound underscores its significance as a versatile building block in peptide synthesis and drug development. Its unique structural components facilitate specific reactions that are critical for creating biologically active compounds.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJAHYACUFCSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.